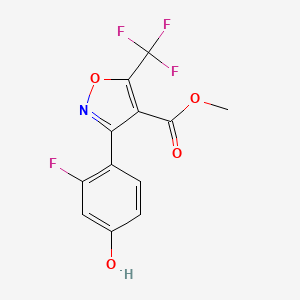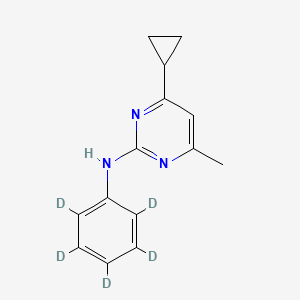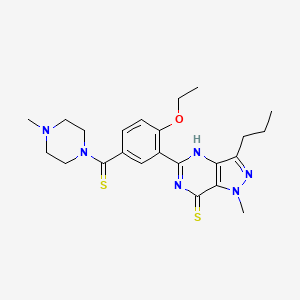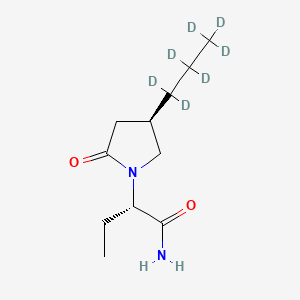
Brivaracetam-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brivaracetam-d7 is an anticonvulsant used for the treatment of partial-onset seizures . It functions by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain . The chemical name for this compound is (S)-2- (®-2-Oxo-4- (propyl-d7)pyrrolidin-1-yl)butanamide .
Synthesis Analysis
The synthesis of Brivaracetam involves various synthetic strategies . One of the reported methods begins with ®-methyl-2-bromobutanoate with HCl salt of methyl 3-(aminomethyl)hexanoate in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of Brivaracetam has been analyzed using various techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis
Brivaracetam undergoes various chemical reactions during its synthesis . The reaction takes place with S-2-aminobutyramide in basic media, affording a racemic mixture of brivaracetam .Physical And Chemical Properties Analysis
Brivaracetam has specific physical and chemical properties that have been analyzed using various methods . An isocratic reverse phase HPLC-UV method was developed for the determination of Brivaracetam in the presence of its related impurities and degradation products .Aplicaciones Científicas De Investigación
Brivaracetam (BRV) is a novel high-affinity synaptic vesicle protein 2A ligand and has been investigated for the treatment of epilepsy. It has shown efficacy and safety in adults with uncontrolled partial-onset seizures (Biton et al., 2014).
Brivaracetam-d7 was used as an internal standard in developing a simplified method for measuring brivaracetam plasma concentrations, applicable to therapeutic drug monitoring in epilepsy patients (Mohamed et al., 2020).
Studies have shown that brivaracetam differentially affects voltage-gated sodium currents without impairing sustained repetitive firing in neurons, suggesting its potential mechanism of action in epilepsy treatment (Niespodziany et al., 2014).
The pharmacokinetic properties of brivaracetam, including its rapid absorption and elimination, were characterized, indicating its potential for use in epilepsy treatment (Rolan et al., 2008).
Brivaracetam was also found to have anti-ictogenic and antiepileptogenic properties in rats, further supporting its use in epilepsy treatment (Dupuis et al., 2015).
Another study on brivaracetam's pharmacokinetics and CNS pharmacodynamics in healthy men provided insights into its safety and tolerability, which is crucial for its clinical application (Stockis et al., 2016).
Brivaracetam's potential use in status epilepticus was explored in a retrospective single-center study, indicating its efficacy in this emergency setting (Kalss et al., 2018).
A systematic review of intravenous brivaracetam in the treatment of status epilepticus highlighted its clinical efficacy and tolerability (Brigo et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[(4R)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1/i1D3,3D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-BZCIRLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
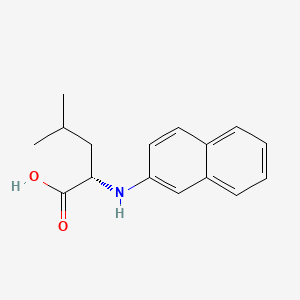

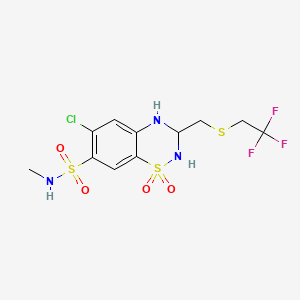


![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)
